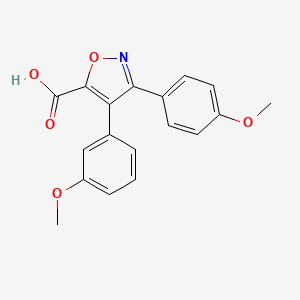![molecular formula C28H24FNO7 B11052753 N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11052753.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a diverse array of functional groups, including fluorophenyl, hydroxy, oxo, chromenyl, methoxy, and benzodioxolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl ethyl group, the hydroxy oxo chromenyl group, and the methoxy benzodioxolyl group. These core structures are then linked together through amide bond formation.
-
Step 1: Preparation of 4-fluorophenylethylamine
Reagents: 4-fluorobenzaldehyde, ethylamine
Conditions: Reductive amination using a reducing agent like sodium borohydride.
-
Step 2: Synthesis of 4-hydroxy-2-oxo-2H-chromen-3-yl derivative
Reagents: Salicylaldehyde, malonic acid
Conditions: Knoevenagel condensation followed by cyclization.
-
Step 3: Formation of 7-methoxy-2H-1,3-benzodioxol-5-yl derivative
Reagents: 3,4-methylenedioxyphenol, methanol
Conditions: Methylation using a methylating agent like dimethyl sulfate.
-
Step 4: Coupling of the core structures
Reagents: The derivatives from steps 1, 2, and 3
Conditions: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its diverse functional groups that may interact with various biological targets.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is not well-documented. based on its structure, it is likely to interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets, while the hydroxy and oxo groups may form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
- N-[2-(4-FLUOROPHENYL)ETHYL]-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)PROPANAMIDE
Uniqueness
N-[2-(4-FLUOROPHENYL)ETHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both chromenyl and benzodioxolyl groups in the same molecule is particularly noteworthy, as it may result in unique interactions with biological targets.
Properties
Molecular Formula |
C28H24FNO7 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C28H24FNO7/c1-34-22-12-17(13-23-27(22)36-15-35-23)20(14-24(31)30-11-10-16-6-8-18(29)9-7-16)25-26(32)19-4-2-3-5-21(19)37-28(25)33/h2-9,12-13,20,32H,10-11,14-15H2,1H3,(H,30,31) |
InChI Key |
MWHWMPJNCVZHPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-5-nitro-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11052672.png)
![3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052673.png)
![N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11052696.png)
![3-(1,3-Benzodioxol-5-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052704.png)
![5-Methyl-7-nitro-2-phenylimidazo[5,1-b][1,3]oxazole](/img/structure/B11052705.png)
![2-Hydroxy-N'-{3-[(2-hydroxyethyl)amino]propanoyl}benzohydrazide](/img/structure/B11052710.png)
![4-{3-[4-(cyanomethoxy)phenyl]-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl}phenyl acetate](/img/structure/B11052725.png)
![6-phenyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11052730.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(morpholin-4-yl)carbonyl]oxolan-2-one](/img/structure/B11052736.png)
![3-[4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazol-2-yl]pyridine](/img/structure/B11052737.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11052743.png)
![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B11052751.png)

![3-(3,4-dimethoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052763.png)
